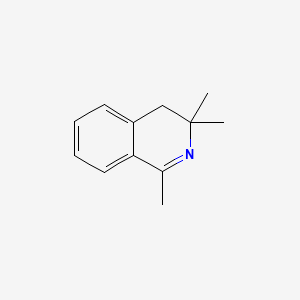

1,3,3-Trimethyl-3,4-dihydroisoquinoline

Description

Significance of the 3,4-Dihydroisoquinoline (B110456) Scaffold in Organic Synthesis

The 3,4-dihydroisoquinoline core is a privileged scaffold in organic synthesis and medicinal chemistry. This structural motif is present in a vast number of natural alkaloids and has been a cornerstone for the development of a wide array of synthetic compounds with diverse biological activities. The frequent appearance of the isoquinoline (B145761) nucleus in alkaloids has spurred considerable interest in the synthesis of its derivatives. organicreactions.org

Key synthetic methods for constructing the 3,4-dihydroisoquinoline framework include the Bischler-Napieralski reaction, which involves the cyclodehydration of β-phenethylamides, and the Pictet-Spengler reaction, a condensation of a β-arylethylamine with a carbonyl compound. organicreactions.orgorganicreactions.orgnrochemistry.comorganic-chemistry.orgwikipedia.org These reactions have been refined over the years to improve yields and expand their substrate scope. organicreactions.orgnrochemistry.com

The significance of the 3,4-dihydroisoquinoline scaffold is underscored by its presence in compounds with a broad spectrum of pharmacological properties. For instance, derivatives of this scaffold have been investigated for their spasmolytic activity, showing potential as muscle relaxants. mdpi.com Furthermore, the tetrahydroisoquinoline core, often accessed through the reduction of 3,4-dihydroisoquinolines, is a key component in numerous clinically used drugs.

Relevance of 1,3,3-Trimethyl-3,4-dihydroisoquinoline as a Versatile Synthetic Intermediate

While specific, in-depth academic studies focusing solely on this compound as a synthetic intermediate are limited, its structural features suggest its utility as a building block in organic synthesis. The presence of the imine functionality allows for nucleophilic addition at the C-1 position, a common strategy for introducing substituents and elaborating the molecular framework.

A closely related compound, 3,3-dimethyl-3,4-dihydroisoquinoline (B108870), has been synthesized and characterized, providing a basis for understanding the reactivity of the 1,3,3-trimethyl derivative. google.com The synthesis of 1-substituted 3,3-dimethyl-3,4-dihydroisoquinolines has been achieved through a three-component reaction of alkyl- or alkoxybenzenes with isobutyraldehyde (B47883) and nitriles, highlighting a potential route to the 1,3,3-trimethyl derivative. researchgate.net

The gem-dimethyl group at the 3-position is a noteworthy feature. In medicinal chemistry, the incorporation of a gem-dimethyl moiety can have several positive impacts, including increased potency and selectivity, improved metabolic stability, and favorable conformational effects. nih.gov This suggests that this compound could serve as a valuable intermediate for the synthesis of novel bioactive molecules where these properties are desired.

Overview of Research Directions Involving this compound

The research directions for this compound can be inferred from the studies on its structural analogs. A primary area of interest is in medicinal chemistry. Given that 1,3-disubstituted 3,4-dihydroisoquinolines have been explored for their spasmolytic activity, it is plausible that this compound could be a precursor for compounds with similar or enhanced biological profiles. mdpi.com

Furthermore, the study of the spectroscopic properties of 3,4-dihydroisoquinolines is an active area of research. Anomalous 1H NMR spectra have been observed for some derivatives, indicating interesting solution-state behavior that warrants further investigation. ias.ac.in The specific substitution pattern of this compound may lead to unique spectroscopic characteristics.

The development of novel synthetic methodologies is another key research direction. The synthesis of highly substituted dihydroisoquinolines, such as the 1,3,3-trimethyl derivative, presents a synthetic challenge and an opportunity for the development of new and efficient reaction pathways. The reactivity of the imine bond in this and related compounds also makes them interesting substrates for multicomponent reactions and for the synthesis of complex heterocyclic systems. lookchem.com

Data Tables

Properties of 3,3-Dimethyl-3,4-dihydroisoquinoline

| Property | Value | Reference |

| Molecular Formula | C₁₁H₁₃N | google.com |

| Molecular Weight | 159.23 g/mol | google.com |

| Appearance | Colorless oil | google.com |

| IR (neat, cm⁻¹) | 3389, 2966, 1628 | google.com |

¹H NMR Spectral Data for 3,3-Dimethyl-3,4-dihydroisoquinoline

| Chemical Shift (δ) | Multiplicity | Assignment | Reference |

| 8.23 | s | 1H | google.com |

| 7.40-7.15 | m | 4H | google.com |

| 2.72 | s | 2H | google.com |

| 1.25 | s | 6H | google.com |

¹³C NMR Spectral Data for 3,3-Dimethyl-3,4-dihydroisoquinoline

| Chemical Shift (ppm) | Reference |

| 157.4 | google.com |

| 135.6 | google.com |

| 131.0 | google.com |

| 128.0 | google.com |

| 127.5 | google.com |

| 127.0 | google.com |

| 126.9 | google.com |

| 54.7 | google.com |

| 37.9 | google.com |

| 28.0 | google.com |

Structure

3D Structure

Properties

IUPAC Name |

1,3,3-trimethyl-4H-isoquinoline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15N/c1-9-11-7-5-4-6-10(11)8-12(2,3)13-9/h4-7H,8H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HFNOAVXTUXLYNM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC(CC2=CC=CC=C12)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00344057 | |

| Record name | 1,3,3-Trimethyl-3,4-dihydroisoquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00344057 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

173.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

79023-51-1 | |

| Record name | 1,3,3-Trimethyl-3,4-dihydroisoquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00344057 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 1,3,3 Trimethyl 3,4 Dihydroisoquinoline and Its Derivatives

Direct Synthesis Approaches

Direct approaches offer an efficient means to construct the dihydroisoquinoline core, often by bringing together multiple components in a single reaction vessel.

A convenient method for the synthesis of 1-substituted 3,3-dimethyl-3,4-dihydroisoquinolines has been developed utilizing a [2+2+2] cyclization reaction. researchgate.net This three-component synthesis involves the reaction of alkyl- or alkoxy-substituted benzenes with isobutyraldehyde (B47883) and various nitriles in the presence of a strong acid, such as concentrated sulfuric acid. researchgate.net This approach is notable for its use of readily available reagents. researchgate.net The reaction proceeds through the formation of a carbenium ion from isobutyraldehyde, which then participates in the cyclization cascade with the aromatic component and the nitrile. researchgate.net

Another direct approach to forming the 3,4-dihydroisoquinoline (B110456) ring system is through the Ritter reaction. researchgate.net This method can be used to prepare 1-aroylmethyl-3,3-dialkyl-3,4-dihydroisoquinolines by reacting aroylacetonitriles with dialkylbenzylcarbinols. researchgate.net

Multi-step syntheses provide a versatile route to 3,3-dimethyl-3,4-dihydroisoquinoline (B108870), often starting from commercially available materials like 2-bromophenylacetic acid. researchgate.net A common sequence involves the esterification of the carboxylic acid, followed by reaction with a Grignard reagent to produce a tertiary alcohol. researchgate.net

An alternative and efficient multi-step procedure has been described that begins with 2-bromobenzyl cyanide. rsc.orgscispace.com The key steps in one such synthesis are outlined below:

Nucleophilic substitution of 4-bromo-1,2-dimethylbenzene with chloroacetonitrile, followed by reaction with thiourea (B124793) to yield a tertiary amine. rsc.org

Amidation of the resulting amine with ethyl formate (B1220265) under neat conditions to produce a formamide (B127407) intermediate in high yield (85%). rsc.org

A tandem cyclization of the formamide using oxalyl chloride and iron(III) chloride, which generates a tricyclic intermediate. rsc.orgscispace.com

Subsequent pyrolysis of this intermediate in a methanol-sulfuric acid mixture affords the 3,3-dimethyl-3,4-dihydroisoquinoline product with an 89% yield. rsc.orgscispace.com

Synthesis of Substituted 3,4-Dihydroisoquinolines

The functionalization of the 3,4-dihydroisoquinoline core, particularly at the 1-position and on the nitrogen atom, is crucial for developing a diverse range of derivatives.

The Bischler-Napieralski reaction is a cornerstone in the synthesis of 3,4-dihydroisoquinolines. mdpi.comorganic-chemistry.orgrsc.org This reaction involves the acid-catalyzed cyclization of a β-phenylethylamide. rsc.org By choosing an appropriate N-acyl derivative of a β-phenylethylamine, various substituents can be introduced at the 1-position of the resulting dihydroisoquinoline. mdpi.comrsc.org The reaction is typically promoted by dehydrating agents like phosphorus oxychloride or polyphosphoric acid. mdpi.comrsc.org

The Ritter reaction also serves as a powerful tool for introducing substituents at the 1-position. researchgate.net The reaction between β-substituted propionitriles and dimethylbenzylcarbinols directly yields 3,3-dimethyl-3,4-dihydroisoquinolines with substituents at the 1-position that correspond to the nitrile starting material. researchgate.net

A three-component synthesis, as previously mentioned, is also a primary method for producing 1-substituted 3,3-dimethyl-3,4-dihydroisoquinolines. researchgate.net The reaction of dimethoxybenzenes or xylenes (B1142099) with isobutyraldehyde and nitriles like acetonitrile (B52724) or propionitrile (B127096) in concentrated sulfuric acid leads to the desired 1-alkyl-substituted products. researchgate.net

Table 1: Examples of 1-Substituted 3,3-Dimethyl-3,4-dihydroisoquinolines via Three-Component Synthesis researchgate.net

| Aromatic Substrate | Nitrile | 1-Position Substituent |

|---|---|---|

| Veratrole | Acetonitrile | Methyl |

| Veratrole | Propionitrile | Ethyl |

This table is generated based on the described three-component reaction methodology.

A facile and efficient synthetic route has been developed for N-alkylated 3,4-dihydroisoquinolinone derivatives. researchgate.netrsc.orgresearchgate.net This strategy involves the N-alkylation of a 3,3-dimethyl-3,4-dihydroisoquinoline derivative, which is then followed by an oxidation step. researchgate.netresearchgate.net This two-step process under mild conditions allows for the generation of N-substituted 3,4-dihydroisoquinolinones in good yields. researchgate.netresearchgate.net

The key step in the synthesis of N-alkylated derivatives is the formation of a dihydroisoquinolinium salt. rsc.orgrsc.org This is achieved by reacting the parent 3,3-dimethyl-3,4-dihydroisoquinoline with an alkylating agent. rsc.org For instance, treatment with methyl bromoacetate (B1195939) in acetonitrile at elevated temperatures (60 °C) results in the precipitation of the desired isoquinolinium salt. rsc.orgrsc.org This salt is often pure enough to be used in the subsequent oxidation step without further purification. rsc.orgrsc.org The resulting iminium salt is then oxidized to yield the final N-alkylated 3,4-dihydroisoquinolinone. researchgate.netresearchgate.net

Table 2: N-Alkylation of 3,3-Dimethyl-3,4-dihydroisoquinoline rsc.orgrsc.org

| Reagent | Conditions | Product |

|---|

This table illustrates the formation of the key isoquinolinium salt intermediate.

Synthesis of N-Alkylated 3,4-Dihydroisoquinolinone Derivatives

Oxidation of Iminium Salt Intermediates

The oxidation of iminium salts presents a pathway in the chemistry of dihydroisoquinolines. Iminium intermediates, which can be formed from the corresponding tetrahydroisoquinolines, are subject to oxidation by various reagents. For instance, the oxidation of a dihydroisoquinoline iminium salt with a peracid like m-chloroperbenzoic acid (m-CPBA) does not typically yield the expected oxaziridinium salt. Instead, the reaction primarily produces the corresponding enamine as the major product. asianpubs.org Alongside the enamine, minor products such as lactams and nitro compounds can also be formed. asianpubs.org This transformation highlights a reactivity pattern where the iminium moiety directs the outcome of the oxidation, leading to a mixture of products rather than a single, simple oxygen transfer product. asianpubs.org Mechanistically, these reactions can be complex, with the potential for cascade reactions that exploit the formation of reactive iminium intermediates during a dearomatization process. d-nb.info

Synthesis of 1,3-Disubstituted 3,4-Dihydroisoquinolines via Bischler-Napieralski Reaction

The Bischler-Napieralski reaction is a cornerstone method for synthesizing 3,4-dihydroisoquinolines. This reaction involves the intramolecular cyclodehydration of β-phenethylamides, typically promoted by a dehydrating agent such as phosphorus(V) oxychloride (POCl₃) or phosphorus pentoxide (P₂O₅). mdpi.comorganic-chemistry.orgwikipedia.org It is particularly effective for producing 1,3-disubstituted 3,4-dihydroisoquinolines.

The general strategy involves the acylation of a substituted β-phenylethylamine followed by cyclization. For example, amides can be treated with POCl₃ in a solvent like 1,2-dichloroethane (B1671644) at reflux to yield the target 1-substituted-3-alkyl-3,4-dihydroisoquinolines. mdpi.com The reaction's success depends on the electronic nature of the aromatic ring, with electron-rich arenes facilitating the necessary intramolecular electrophilic aromatic substitution. organic-chemistry.orgwikipedia.org

The mechanism is understood to proceed through a nitrilium salt intermediate, which then undergoes cyclization. organic-chemistry.orgwikipedia.org The choice of condensing agent and reaction conditions can be crucial. While POCl₃ is common, other reagents like P₂O₅, Tf₂O, and PPA have also been employed. wikipedia.orgorganicreactions.org The reaction has also been adapted for asymmetric synthesis. The use of chiral (S)-1-alkyl-1,2-diphenylethylamides in a Bischler-Napieralski reaction with POCl₃–P₂O₅ has been shown to produce 3-alkyl-4-phenyl-1,2-dihydroisoquinolines with high diastereomeric excess. rsc.org

A selection of 1,3-disubstituted 3,4-dihydroisoquinolines synthesized via the Bischler-Napieralski reaction is presented below.

| Starting Amide | Product | Yield | Reference |

| N-(1-(3,4-dimethoxyphenyl)propan-2-yl)benzamide | 1-Phenyl-3-isopropyl-6,7-dimethoxy-3,4-dihydroisoquinoline | Moderate | mdpi.com |

| N-(1-(3,4-dimethoxyphenyl)propan-2-yl)-4-methylbenzamide | 1-(p-tolyl)-3-isopropyl-6,7-dimethoxy-3,4-dihydroisoquinoline | Moderate | mdpi.com |

| (S)-N-(1,2-diphenylethyl)acetamide | (3S,4S)-3-Methyl-1,4-diphenyl-3,4-dihydroisoquinoline | 91% de | rsc.org |

Conversion and Derivatization Strategies

Dehydrogenation of Tetrahydroisoquinoline Precursors

The dehydrogenation of 1,2,3,4-tetrahydroisoquinolines (THIQs) is a direct and atom-economical method for synthesizing 3,4-dihydroisoquinolines (DHIQs). dicp.ac.cnrsc.org This transformation avoids the use of stoichiometric oxidants which can generate hazardous waste. rsc.org A variety of methods have been developed, including metal-catalyzed, metal-free, and electrochemical approaches.

Transition-metal complexes involving iridium, ruthenium, and palladium have proven effective for the catalytic dehydrogenation of THIQs. dicp.ac.cndicp.ac.cn However, significant research has focused on developing more sustainable, metal-free alternatives. One such approach involves simply heating the THIQ substrate in a high-polarity solvent like dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO) under an air atmosphere. dicp.ac.cnarkat-usa.org These reactions can proceed without any added catalyst or oxidant, offering a green and operationally simple protocol. arkat-usa.org Another metal-free method utilizes oxygen as a clean oxidant in N-methyl-2-pyrrolidone (NMP), yielding substituted isoquinolines in good to excellent yields. cdnsciencepub.comresearcher.lifebohrium.comscispace.com

Photocatalysis offers another route, using visible light and a photocatalyst like Ru(bpy)₃Cl₂ with atmospheric oxygen to drive the dehydrogenation at ambient temperatures. nih.govresearchgate.net Electrochemical methods also provide a selective pathway. Anodic oxidation of THIQs in the presence of nitric acid can selectively produce DHIQs, as the acid protonates the product, making it less prone to further oxidation. rsc.orgrsc.org

The table below summarizes various conditions for the dehydrogenation of THIQs.

| Substrate | Conditions | Product | Yield | Reference |

| 1-Phenyl-1,2,3,4-tetrahydroisoquinoline | DMF, 100 °C, 24h, air | 1-Phenyl-3,4-dihydroisoquinoline | 84% | dicp.ac.cn |

| 1-(4-Chlorophenyl)-1,2,3,4-tetrahydroisoquinoline | Pd/C (modified), Toluene, 110 °C | 1-(4-Chlorophenyl)-3,4-dihydroisoquinoline | 84% | dicp.ac.cn |

| 1,2,3,4-Tetrahydroisoquinoline (B50084) | Anodic oxidation, HNO₃, MeCN/H₂O | 3,4-Dihydroisoquinoline | 86% | rsc.org |

| Substituted THIQs | O₂, N-methyl-2-pyrollidone (NMP) | Substituted Isoquinolines | 78-91% | cdnsciencepub.comscispace.com |

| 1,2,3,4-Tetrahydroisoquinoline | DMSO, 100 °C, 24h, air | 3,4-Dihydroisoquinoline | High | arkat-usa.org |

| N-methyl-tetrahydroisoquinoline | Ru(bpy)₃Cl₂, blue laser, ACN | N-methyl-dihydroisoquinolinium | - | researchgate.net |

Asymmetric Reduction of 3,4-Dihydroisoquinolines to Chiral Tetrahydroisoquinolines

The enantioselective reduction of 3,4-dihydroisoquinolines is a critical strategy for accessing chiral 1-substituted-1,2,3,4-tetrahydroisoquinolines, which are valuable building blocks for a wide range of biologically active compounds. rsc.orgrsc.org This transformation can be achieved through several catalytic stereoselective methods, including asymmetric hydrogenation and asymmetric transfer hydrogenation. rsc.orgacs.org

Asymmetric hydrogenation (AH) typically employs molecular hydrogen and a chiral metal catalyst. acs.org Chiral complexes of iridium and ruthenium with specialized ligands have been successfully used. For instance, an iridium catalyst with the TaniaPhos ligand was identified through screening for the large-scale production of the tetrahydroisoquinoline core of Almorexant. acs.orgacs.org Similarly, heterogeneous chiral cationic ruthenium catalysts have been used for the asymmetric hydrogenation of 1-alkyl substituted DHIQs, affording the corresponding THIQs in excellent yields and enantiomeric excesses (ee). mdpi.com

Asymmetric transfer hydrogenation (ATH) offers an alternative that uses a hydrogen donor, such as a formic acid/triethylamine mixture, instead of gaseous H₂. acs.org The Noyori Ru-catalyzed ATH is a well-established method for this purpose. acs.org The efficiency and enantioselectivity of these reductions can be significantly enhanced by the addition of Lewis acids like AgSbF₆. mdpi.com

The following table presents key findings in the asymmetric reduction of DHIQs.

| Substrate | Catalyst System | Method | Product | Yield/ee | Reference |

| Dihydroisoquinoline precursor for Almorexant | [Ir(cod)Cl]₂ / TaniaPhos | Asymmetric Hydrogenation (AH) | Almorexant intermediate | >6 t scale | acs.orgacs.org |

| Dihydroisoquinoline precursor for Almorexant | Ru-Noyori catalyst, HCOOH/NEt₃ | Asymmetric Transfer Hydrogenation (ATH) | Almorexant intermediate | 90% ee | acs.org |

| 1-Alkyl 3,4-DHIQs | [Ru(hexamethylbenzene)((R,R)-TsDPEN)OTf] | Asymmetric Hydrogenation (AH) | 1-Alkyl THIQs | Excellent yields and ee | mdpi.com |

| 1-Benzyl-6,7-dimethoxy-3,4-DHIQ | Ru-catalyst, AgSbF₆ | Asymmetric Transfer Hydrogenation (ATH) | 1-Benzyl-6,7-dimethoxy-1,2,3,4-THIQ | 90% conversion, 98% ee | mdpi.com |

| (3R)-6,8-dimethoxy-1,3-dimethyl-DHIQ | LiAlH₄/AlMe₃ | Asymmetric Reduction | (1R,3R)-6,8-dimethoxy-1,3-dimethyl-THIQ | 89% chemical yield | rsc.org |

Reactivity and Reaction Mechanisms of 1,3,3 Trimethyl 3,4 Dihydroisoquinoline

Reactions with Halogenated Nitriles

The presence of the enamine substructure in 1,3,3-trimethyl-3,4-dihydroisoquinoline dictates its reactivity towards electrophilic reagents, such as halogenated nitriles. These reactions proceed through a nucleophilic addition pathway, resulting in the formation of functionalized isoquinoline (B145761) derivatives.

Formation of β-Aminovinylimines

The reaction of this compound with halogenated nitriles leads to the formation of β-aminovinylimines. cedia.edu.ec This transformation is initiated by the nucleophilic attack of the enamine tautomer onto the electrophilic carbon of the nitrile group. The specific products and yields of these reactions are influenced by the nature of the halogenated nitrile used.

| Halogenated Nitrile | Product (β-Aminovinylimine) |

| Trichloroacetonitrile | 2-(3,3-dimethyl-3,4-dihydroisoquinolin-1(2H)-ylidene)-2-(trichloromethyl)acetonitrile |

| Trifluoroacetonitrile | 2-(3,3-dimethyl-3,4-dihydroisoquinolin-1(2H)-ylidene)-2-(trifluoromethyl)acetonitrile |

Acid Hydrolysis to 1-(Polyhaloacylmethylene)-3,3-dimethyl-3,4-dihydroisoquinolines

The β-aminovinylimines formed from the reaction with halogenated nitriles can undergo subsequent acid hydrolysis. This process converts the imine functionality into a carbonyl group, yielding 1-(polyhaloacylmethylene)-3,3-dimethyl-3,4-dihydroisoquinolines. cedia.edu.ec This two-step sequence provides a straightforward method for the introduction of a polyhaloacylmethylene side chain at the 1-position of the dihydroisoquinoline ring.

Cycloaddition and Annulation Reactions

This compound's enamine character also allows it to participate in various cycloaddition and annulation reactions. These reactions are valuable for the construction of fused heterocyclic systems.

Reactions with 1,1-Dicyano-2,2-bis(trifluoromethyl)ethylene

The reaction of this compound with the highly electrophilic 1,1-dicyano-2,2-bis(trifluoromethyl)ethylene is expected to proceed via an aza-Michael addition. In analogous reactions, electron-rich enamines add to the electron-deficient double bond of similar Michael acceptors. researchgate.net This would result in the formation of a zwitterionic intermediate, which could then potentially cyclize to form a new heterocyclic ring system.

Reactions with 2-Polyfluoroalkylchromones leading to Zwitterionic Axially Chiral Dihydrobenzo[a]quinolizinium Derivatives

A notable reaction of this compound is its interaction with 2-polyfluoroalkylchromones. This reaction proceeds to give zwitterionic, axially chiral 6,7-dihydrobenzo[a]quinolizinium derivatives in high yields. researchgate.netnih.govacs.org The reaction mechanism involves the nucleophilic attack of the enamine tautomer of the dihydroisoquinoline on the C2 position of the chromone (B188151), followed by the opening of the pyran ring and subsequent cyclization and aromatization to form the quinolizinium (B1208727) system. cedia.edu.ecresearchgate.netchim.it The presence of the polyfluoroalkyl group on the chromone is crucial for the high reactivity and the stability of the resulting zwitterionic product.

| 2-Polyfluoroalkylchromone Reactant | Product Yield |

| 6-Nitro-2-(trifluoromethyl)chromone | High |

| 6-Nitro-2-(pentafluoroethyl)chromone | High |

| 6-Bromo-2-(trifluoromethyl)chromone | High |

Grob Reaction with 3-Nitro-2-trifluoromethyl-2H-chromenes

The reaction of this compound, acting as an enamine nucleophile, with 3-nitro-2-trifluoromethyl-2H-chromenes proceeds via a conjugate addition. researchgate.net In this process, the enamine adds to the electron-deficient double bond of the nitrochromene. While not a classic Grob fragmentation in the initial step, the resulting adduct possesses a structural motif that could potentially undergo a Grob-type fragmentation under specific conditions. A Grob fragmentation is a specific type of elimination reaction that breaks an aliphatic chain into three fragments. wikipedia.org However, the primary reported pathway for the reaction between enamines and 3-nitro-2H-chromenes is the initial conjugate addition, which can be followed by further cyclization reactions. researchgate.netnih.gov

Spiro Heterocyclization with Pyrrolo[2,1-c]rsc.orgnih.govbenzoxazine-1,2,4-triones

The reaction of this compound with 3-aroyl-1H-pyrrolo[2,1-c] rsc.orgnih.govbenzoxazine-1,2,4-triones results in the formation of substituted pyrrolo[2,1-a]isoquinoline-2-spiro-2-pyrroles. rsc.orgnortheastern.edu This spiro heterocyclization proceeds to yield 3-aroyl-4-hydroxy-1-(2-hydroxyphenyl)-5′,5′-dimethyl-5′,6′-dihydro-1H-spiro[pyrrole-2,2′-pyrrolo[2,1-a]isoquinoline]-3′,5-diones. The resulting products that are 7′,8′-Benzo derivatives can be considered as 13-azagonane analogs featuring a spiro-fused pyrrole (B145914) ring at the C16 position.

The proposed mechanism involves the initial nucleophilic attack of the enamine carbon of the dihydroisoquinoline onto the electrophilic carbon of the pyrrolobenzoxazinetrione. This is followed by a series of ring-opening and ring-closing steps, ultimately leading to the stable spirocyclic product.

Table 1: Spiro Heterocyclization Products

| Reactant 1 | Reactant 2 | Product | Reference |

|---|

Spiro-condensation with 5-Methoxycarbonyl-2,3-dihydro-2,3-pyrrolediones

Substrate-Controlled Diversity-Oriented [4+2] and [3+2] Annulations with Ninhydrin-Derived Morita–Baylis–Hillman Adducts

A substrate-controlled, diversity-oriented synthesis of polycyclic frameworks has been developed through the [4+2] and [3+2] annulations of ninhydrin-derived Morita–Baylis–Hillman (MBH) adducts with 3,4-dihydroisoquinolines, including the 1,3,3-trimethyl derivative. northeastern.edumdpi.com These reactions lead to the formation of novel and structurally complex spiro multi-heterocyclic skeletons in good yields and with high diastereoselectivities. northeastern.edu

The type of annulation, either [4+2] or [3+2], can be selectively controlled by modifying the hydroxyl protecting group on the ninhydrin-derived MBH adduct. This allows for the synthesis of structurally diverse spiro[indene-2,2′- rsc.orgrsc.orgoxazino[2,3-a]isoquinoline] and spiro[indene-2,1′-pyrrolo[2,1-a]isoquinoline], respectively. northeastern.edu The reactions are typically performed in the presence of a catalyst such as DABCO in a solvent like acetonitrile (B52724) at room temperature. mdpi.com The relative configurations and chemical structures of the cycloadducts have been confirmed through X-ray diffraction analysis. northeastern.edumdpi.com

Table 2: Annulation Reactions with Ninhydrin-Derived MBH Adducts

| Annulation Type | Key Reactant Feature | Product Type | Yield | Diastereoselectivity (dr) | Reference |

|---|---|---|---|---|---|

| [4+2] | Hydroxyl group on MBH adduct | Spiro[indene-2,2′- rsc.orgrsc.orgoxazino[2,3-a]isoquinoline] | Up to 87% | Up to >25:1 | northeastern.edumdpi.com |

Nucleophilic Additions and Substitutions

C-Hydroxyalkylation with Polyfluorinated Carbonyl Compounds (e.g., Hexafluoroacetone (B58046), Trifluoropyruvic Acid Esters)

This compound, which exists in its imine tautomeric form, readily undergoes C-hydroxyalkylation when reacted with polyfluorinated carbonyl compounds like hexafluoroacetone and esters of trifluoropyruvic acid. researchgate.net The reaction occurs at the C1 methyl group at a temperature of 20°C. researchgate.net This transformation highlights the nucleophilic character of the methyl group at the 1-position, which is activated by the adjacent imine functionality.

Formation of β-Lactams from Ketoester Products

The ketoester products resulting from the C-hydroxyalkylation of this compound with trifluoropyruvic acid esters can be further transformed. researchgate.net Upon heating, these ketoesters undergo cyclization to form β-lactams. researchgate.net This intramolecular reaction provides a pathway to these valuable four-membered heterocyclic rings, which are core structures in many pharmaceutically important compounds. organic-chemistry.orgrsc.org

Asymmetric Phosphinylation with Diarylphosphine Oxides

An efficient and mild methodology for the asymmetric phosphinylation of 3,4-dihydroisoquinolines has been developed using diarylphosphine oxides in the presence of a chiral phosphoric acid catalyst. nih.govresearchgate.net This reaction leads to the construction of chiral α-amino diarylphosphine oxides with a diverse range of functional groups, achieving high yields (up to 99%) and excellent enantioselectivity (up to 97% ee). nih.gov

Experimental and computational studies suggest that the reaction proceeds through the formation of a tert-butyl 1-(tert-butoxy)-3,4-dihydroisoquinoline-2(1H)-carboxylate intermediate, followed by the crucial C-P bond formation step. nih.govresearchgate.netnih.gov The stereoselectivity of the phosphinylation is determined by the hydrogen bonding strength between the phosphonate (B1237965) and the isoquinolinium intermediate. nih.govresearchgate.net The resulting phosphine (B1218219) products can be transformed into various chiral (thio)ureas, which have potential applications as chiral ligands or catalysts in asymmetric catalysis. nih.gov

Table 3: Asymmetric Phosphinylation of 3,4-Dihydroisoquinolines

| Reactant 1 | Reactant 2 | Catalyst | Product | Yield | Enantiomeric Excess (ee) | Reference |

|---|

Advanced Methodologies in Research on 1,3,3 Trimethyl 3,4 Dihydroisoquinoline

Spectroscopic Techniques in Structural Elucidation

Spectroscopic methods are fundamental in confirming the identity and structure of newly synthesized dihydroisoquinoline derivatives. Techniques such as Nuclear Magnetic Resonance (NMR) and X-ray diffraction provide detailed atomic-level information.

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural characterization of 1,3,3-trimethyl-3,4-dihydroisoquinoline and its analogs. Both ¹H and ¹³C NMR spectra provide definitive data for confirming the successful synthesis and purity of these compounds. mdpi.com For instance, in derivatives of 3,4-dihydroisoquinoline (B110456), the chemical shifts and coupling constants of protons at positions C-1, C-3, and C-4 are characteristic markers of the heterocyclic ring structure. rsc.orgresearchgate.netresearchgate.net

NMR is also employed for reaction monitoring, allowing researchers to track the progress of synthetic procedures like the Bischler-Napieralski reaction in real-time. nih.gov This involves acquiring a series of ¹H NMR spectra at regular intervals to observe the disappearance of starting materials and the appearance of product signals. nih.govnih.gov

However, researchers have noted complexities in the NMR spectra of some 3,4-dihydroisoquinolines. Anomalous ¹H NMR spectra, characterized by significant line broadening, have been reported for certain derivatives in solvents like CDCl₃ and CCl₄. ias.ac.in In some cases, signals for protons at C-1 and C-3 were broadened to the point of being almost invisible. ias.ac.in This phenomenon has been investigated through various hypotheses, though a definitive single cause has not been universally established, highlighting the intricate solution-state behavior of these molecules. ias.ac.in

| Compound | Solvent | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) | Reference |

|---|---|---|---|---|

| 3-isopropyl-1-methyl-3,4-dihydroisoquinoline | - | 7.26–7.29 (m, 2H), 7.19–7.22 (m, 3H), 4.07 (ddd, 1H), 2.88 (dd, 1H), 2.74 (dd, 1H), 1.9 (s, 3H), 1.82–1.86 (m, 1H), 1.0 (d, 3H), 0.98 (d, 3H) | 171.02, 138.42, 129.16, 128.36, 126.37, 56.46, 37.88, 30.99, 22.37, 19.58, 17.92 | mdpi.com |

| 1-methyl-3,4-dihydroisoquinoline | CDCl₃ | 7.48 (dd, 1H), 7.35 (dt, 1H), 7.29 (dt, 1H), 7.18 (dd, 1H), 3.67 (tq, 2H), 2.71 (dd, 2H), 2.39 (t, 3H) | 164.3, 137.4, 130.6, 129.6, 127.4, 126.9, 125.3, 46.9, 26.0, 23.3 | rsc.org |

| 6,7-dimethoxy-3,4-dihydroisoquinoline | DMSO-d₆ | 2.81 (t, 2H), 3.53 (m, 2H), 3.67 (s, 3H), 3.86 (s, 3H), 6.97 (s, 1H), 7.04 (s, 1H), 12.27 (s, 1H) | 25.71, 38.59, 55.68, 55.83, 71.97, 78.18, 103.08, 110.45, 115.29, 118.24, 132.53, 146.24, 153.20, 164.95, 191.93 | beilstein-journals.org |

Single-crystal X-ray diffraction is the definitive method for determining the three-dimensional molecular structure of crystalline solids, including cycloadducts and derivatives of this compound. nih.gov This technique provides precise data on bond lengths, bond angles, and torsion angles, confirming the molecular connectivity and stereochemistry unambiguously. mdpi.com

For example, a full X-ray crystallographic analysis of a 1-phenethyl-3,4-dihydroisoquinoline derivative revealed that the free base could exist in two different conformations, which crystallized in a centrosymmetric space group. rsc.org In contrast, its hexafluorophosphate (B91526) salt crystallized with only one conformer in an enantiomorphic space group. rsc.org Such studies are crucial for understanding the supramolecular architecture and the role of intermolecular forces, like dispersion and electrostatic forces, in the crystal packing. rsc.orgresearchgate.net The data obtained from X-ray analysis is also vital for validating the results of computational models.

| Compound | Crystal System | Space Group | Key Findings | Reference |

|---|---|---|---|---|

| 1,2,3,4-tetrahydroisoquinolin-2-ium (2S,3S)-3-carboxy-2,3-dihydroxypropanoate monohydrate | Orthorhombic | P2₁2₁2₁ | The structure features an intricate two-dimensional hydrogen-bond network. | nih.gov |

| (S)-7-hydroxymethyl-2-3-dimethoxy-7,8,9,10-tetrahydroisoquinoline chloride | - | - | Confirmed previous spectroscopic assignments; the heterocyclic ring adopts a half-chair conformation. | mdpi.com |

| 1-phenethyl-3,4-dihydroisoquinoline derivative (Free Base) | Monoclinic | P2₁/n | Exists as two conformers in a centrosymmetric crystal structure. | rsc.org |

| 1-phenethyl-3,4-dihydroisoquinoline derivative (Hexafluorophosphate Salt) | Hexagonal | P6₁ | Crystallized as a single conformer in an enantiomorphic space group. | rsc.org |

Computational Chemistry Applications

Computational chemistry has become a powerful partner to experimental research, offering deep insights into reaction mechanisms, stereoselectivity, and potential biological functions of molecules like this compound.

Density Functional Theory (DFT) is a quantum mechanical method widely used to investigate the electronic structure and reactivity of molecules. wikipedia.org It is particularly effective for studying the mechanisms of complex organic reactions, such as the Bischler-Napieralski reaction used to synthesize the 3,4-dihydroisoquinoline core. researchgate.netorganic-chemistry.orgnih.govyoutube.com

DFT calculations can map the entire potential energy surface of a reaction, identifying transition states and intermediates. mdpi.com For the Bischler-Napieralski reaction, computational studies have helped to elucidate the roles of different dehydrating agents (e.g., POCl₃, P₂O₅) and to compare different proposed mechanistic pathways, such as those involving a dichlorophosphoryl imine-ester intermediate versus a nitrilium ion intermediate. wikipedia.orgresearchgate.net These theoretical investigations explain experimental observations, such as reaction yields and the formation of side products, by calculating the activation Gibbs free energies for different pathways. researchgate.net Such insights are invaluable for optimizing reaction conditions to favor the desired product. organic-chemistry.org

In silico simulations, particularly molecular docking, are extensively used to predict and rationalize the biological activity of dihydroisoquinoline derivatives. mdpi.com These computational techniques model the interaction between a small molecule (ligand) and a biological target, such as an enzyme or receptor, to estimate the binding affinity and identify key interactions. ucj.org.ua

Derivatives of the 3,4-dihydroisoquinoline scaffold have been screened in silico for a wide range of potential biological activities. For example, simulations have predicted smooth muscle relaxant (spasmolytic) activity for 1,3-disubstituted 3,4-dihydroisoquinolines. mdpi.com Other studies have used molecular docking to identify dihydroisoquinoline derivatives as potential anticancer agents by predicting their binding mode to targets like cyclooxygenase-2 (COX-2) or leucine (B10760876) aminopeptidase (B13392206) (LAP). mdpi.comnih.govresearchgate.net These predictions help to prioritize which newly synthesized compounds should be advanced to more resource-intensive in vitro and in vivo testing. nih.gov

| Derivative Class | Predicted Biological Activity | Computational Method | Biological Target | Reference |

|---|---|---|---|---|

| 1,3-Disubstituted 3,4-dihydroisoquinolines | Spasmolytic (Smooth Muscle Relaxant) | In silico simulation | Not specified | mdpi.com |

| 3,4-Dihydroisoquinoline derivatives | Anticancer (Antiproliferative) | Molecular Docking | Leucine Aminopeptidase (LAP) | nih.gov |

| Benzo[de] rsc.orgmdpi.comnih.govtriazolo[5,1-a]isoquinoline derivatives | Anti-inflammatory | Molecular Docking | Cyclooxygenase-2 (COX-2) | researchgate.net |

| 3,4-Dihydroisoquinoline scaffold | Leucine Aminopeptidase (LAP) Inhibition | Virtual Screening, Molecular Docking | Leucine Aminopeptidase (LAP) | mdpi.com |

| Hydroacridine (quinoline) derivatives | Cholinesterase Inhibition, Anti-inflammatory | Molecular Docking | Acetylcholinesterase, COX | ucj.org.ua |

Many biologically active molecules are chiral, and their therapeutic effects are often dependent on their specific stereochemistry. Computational models play a critical role in understanding and predicting the stereoselectivity of reactions that create chiral centers, such as the reduction of the C=N double bond in 1-substituted-3,4-dihydroisoquinolines to form chiral 1,2,3,4-tetrahydroisoquinolines. nih.gov

The diastereoselective synthesis of tetrahydroisoquinoline derivatives can be guided by chiral auxiliaries or catalysts. nih.govnih.gov Computational studies help rationalize the observed diastereomeric ratios by modeling the transition states of the competing reaction pathways. By calculating the energy differences between these transition states, chemists can predict which diastereomer will be preferentially formed. For example, the diastereomeric composition of products from reactions involving chiral substrates can be established by comparing the integration values of specific proton signals in ¹H NMR spectra, and these experimental results can then be correlated with computational models to understand the factors controlling the stereochemical outcome. mdpi.com This synergy between computational analysis and experimental work accelerates the development of efficient stereoselective syntheses. nih.gov

Catalytic Approaches in Synthesis and Transformation

Modern organic synthesis increasingly relies on catalytic methodologies to achieve efficient and selective chemical transformations. In the context of this compound and related dihydroisoquinoline scaffolds, catalytic approaches are pivotal for introducing new functionalities and creating stereocenters with high precision. These methods offer significant advantages over classical stoichiometric reactions, including milder reaction conditions, reduced waste generation, and the ability to achieve enantioselectivity. Key advanced methodologies include the use of chiral Brønsted acids, such as phosphoric acids, for asymmetric additions, and the application of visible-light photoredox catalysis for novel bond formations and functionalizations. These strategies enable the transformation of the dihydroisoquinoline core into a diverse array of structurally complex and valuable molecules.

Chiral Phosphoric Acid-Catalyzed Enantioselective Phosphinylation

The enantioselective addition of phosphorus nucleophiles to imines, known as the hydrophosphinylation or phospha-Mannich reaction, is a powerful method for synthesizing chiral α-amino phosphine (B1218219) oxides and their derivatives. These compounds are of significant interest due to their potential applications as chiral ligands or organocatalysts. researchgate.net Chiral phosphoric acids (CPAs) have emerged as highly effective Brønsted acid catalysts for controlling the stereochemical outcome of such reactions involving 3,4-dihydroisoquinolines. nih.gov

Research has demonstrated a highly efficient and practical method for the enantioselective phosphinylation of 3,4-dihydroisoquinolines using diarylphosphine oxides, catalyzed by a chiral phosphoric acid. researchgate.netnih.gov The reaction proceeds smoothly to construct a variety of chiral α-amino diarylphosphine oxides bearing diverse functional groups. researchgate.net

The mechanism of this transformation has been investigated through control experiments and computational studies. nih.gov The reaction is understood to proceed in a stepwise manner. Initially, the 3,4-dihydroisoquinoline reacts with di-tert-butyl dicarbonate (B1257347) (Boc₂O) in the presence of the chiral phosphoric acid catalyst to form a key intermediate, tert-butyl 1-(tert-butoxy)-3,4-dihydroisoquinoline-2(1H)-carboxylate. This is followed by the stereoselective C-P bond formation upon reaction with the diarylphosphine oxide. nih.gov Computational studies have further elucidated that the hydrogen bonding interactions between the phosphate (B84403) anion of the catalyst and the isoquinolinium intermediate are crucial in determining the stereoselectivity of the phosphinylation step. nih.gov

The protocol shows broad applicability for various diarylphosphine oxides and substituted 3,4-dihydroisoquinolines, consistently providing the desired products in high yields and with excellent enantioselectivity. researchgate.net

Table 1: Chiral Phosphoric Acid-Catalyzed Enantioselective Phosphinylation of a 3,4-Dihydroisoquinoline Data derived from studies on related 3,4-dihydroisoquinoline systems.

| Entry | Diarylphosphine Oxide | Catalyst Loading (mol%) | Yield (%) | Enantiomeric Excess (ee %) |

| 1 | Diphenylphosphine oxide | 5 | 99 | 91 |

| 2 | Bis(4-methylphenyl)phosphine oxide | 5 | 98 | 90 |

| 3 | Bis(4-methoxyphenyl)phosphine oxide | 5 | 99 | 93 |

| 4 | Bis(3,5-dimethylphenyl)phosphine oxide | 5 | 96 | 94 |

Visible-Light-Catalyzed Methodologies

Visible-light photocatalysis has become a powerful tool in organic synthesis, enabling unique chemical transformations under mild and environmentally friendly conditions. mdpi.com This approach utilizes a photocatalyst that, upon absorption of visible light, can initiate single-electron transfer (SET) processes to generate reactive radical intermediates from stable precursors. princeton.edu These methodologies have been applied to the functionalization and transformation of isoquinoline (B145761) derivatives.

One notable application is the visible-light-mediated aerobic α-oxygenation of N-substituted tetrahydroisoquinolines to produce the corresponding dihydroisoquinolones. mdpi.com In some cases, this transformation can proceed without an external photocatalyst, as the substrate itself can act as a photosensitizer. The reaction is typically performed in the presence of a catalytic amount of base and uses molecular oxygen as the terminal oxidant. This method represents a green and efficient pathway for the oxidation of the benzylic C-H bond adjacent to the nitrogen atom. mdpi.com

Furthermore, visible-light photoredox catalysis has been employed for the synthesis of complex heterocyclic systems from isoquinoline precursors. For instance, the synthesis of indolo[2,1-a]isoquinoline derivatives can be achieved through a photocatalyzed radical cascade cyclization. rsc.org This redox-neutral reaction demonstrates exceptional functional group tolerance and proceeds under mild conditions to afford valuable, structurally complex products in good to excellent yields. rsc.org Another strategy involves the use of chlorophyll (B73375) as a natural, green photocatalyst to induce the oxidation and functionalization of tetrahydroisoquinoline derivatives under red light, allowing for subsequent coupling with various nucleophiles. rsc.org These methods highlight the versatility of visible-light catalysis in transforming the dihydroisoquinoline core.

Table 2: Examples of Visible-Light-Catalyzed Transformations on Isoquinoline Scaffolds

| Transformation | Substrate Type | Photocatalyst | Key Reagents | Product Type | Ref. |

| Aerobic α-Oxygenation | N-Substituted Tetrahydroisoquinoline | None (Substrate-sensitized) | O₂, Base | Dihydroisoquinolone | mdpi.com |

| Radical Cascade Cyclization | N-Aryltetrahydroisoquinoline Derivative | Ir(ppy)₃ or Organic Dye | Radical Precursor | Indolo[2,1-a]isoquinoline | rsc.org |

| Oxidation/Functionalization | Tetrahydroisoquinoline Derivative | Chlorophyll | O₂, Nucleophile | C1-Functionalized Tetrahydroisoquinoline | rsc.org |

Research Applications and Potential Biological Activities of 1,3,3 Trimethyl 3,4 Dihydroisoquinoline and Its Derivatives

Applications in Pharmaceutical Development

The 3,4-dihydroisoquinoline (B110456) core is a privileged scaffold in drug discovery, valued for its ability to be chemically modified to create a wide array of biologically active molecules. nih.gov Researchers have leveraged this versatility to explore treatments for a range of conditions.

Synthesis of Biologically Active Molecules

The 3,4-dihydroisoquinoline framework is a key starting point for the synthesis of novel, biologically active molecules. researchgate.net The isoquinoline (B145761) ring system, in general, is associated with a vast number of pharmacological activities, including anti-inflammatory, analgesic, antimicrobial, and antitumor effects. nih.govresearchgate.netnih.gov

A significant example is the development of inhibitors for poly(ADP-ribose) polymerase (PARP), enzymes critical for DNA repair and a key target in cancer therapy. Researchers have designed and synthesized a novel class of PARP inhibitors based on a 1-oxo-3,4-dihydroisoquinoline-4-carboxamide scaffold. wikipedia.org Iterative synthesis and testing of these derivatives led to the identification of a lead compound, 4-([1,4'-bipiperidine]-1'-carbonyl)-7-fluoro-3,4-dihydroisoquinolin-1(2H)-one, which showed promise for further preclinical development. wikipedia.org This demonstrates how the dihydroisoquinoline core can be systematically modified to produce potent and selective enzyme inhibitors.

Exploration of Novel Drug Candidates Targeting Neurological Disorders

The specific compound 1,3,3-trimethyl-3,4-dihydroisoquinoline has been identified as a promising candidate in the development of new medications for neurological disorders. nih.gov Its potential is attributed to its ability to interact with neurotransmitter systems. nih.gov The structural similarity of isoquinoline derivatives to certain endogenous neurotoxins has spurred extensive research into their roles in the pathology of neurodegenerative conditions like Parkinson's disease. google.comrsc.org

Research has shown that isoquinoline derivatives can readily cross the blood-brain barrier, a critical property for drugs targeting the central nervous system (CNS). researchgate.netgoogle.comnih.gov This has led to the synthesis of various derivatives as potential CNS drug candidates. For instance, 8-fluoro-3,4-dihydroisoquinoline (B12937770) has been used as a key intermediate to create novel 1,2,3,4-tetrahydroisoquinoline (B50084) (THIQ) derivatives for this purpose. mdpi.com Furthermore, a related compound, 6-hydroxy-2,2,4-trimethyl-1,2,3,4-tetrahydroquinoline (HTHQ), was found to alleviate oxidative stress and inflammation in an experimental rat model of Parkinson's disease, highlighting the neuroprotective potential of this chemical class. wikipedia.org

Derivatives of 3,4-dihydroisoquinoline-3-carboxylic acid have also been synthesized and tested for their ability to inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), enzymes relevant to Alzheimer's disease. ayurvedjournal.commdpi.com

Role as a Scaffold in Drug Discovery

The 3,4-dihydroisoquinoline structure is considered a valuable scaffold for designing new drugs. wikipedia.org This means its core structure can be built upon to create diverse compounds with specific therapeutic actions.

Anti-nausea/vomiting: While many classes of drugs, such as serotonin (B10506) (5-HT3) and dopamine (B1211576) antagonists, are used as antiemetics to treat nausea and vomiting, research specifically linking this compound derivatives to this application is not prominent in the available literature. nih.govmdpi.comnih.gov However, the broader class of isoquinoline alkaloids includes compounds like papaverine (B1678415), known for antispasmodic effects which can be relevant for gastrointestinal distress. wikipedia.org

Antidiabetic: Research has pointed towards the potential of isoquinoline-related structures in managing diabetes. For example, fumiquinazoline alkaloids, which are structurally related, have been investigated for their antidiabetic potential, with some compounds promoting triglyceride accumulation in adipocytes through the PPARγ pathway, suggesting they could act as insulin (B600854) sensitizers. While this research does not directly involve this compound, it highlights the potential of the broader alkaloid family in this therapeutic area.

Antiallergy/Antiasthmatic: The development of antiallergic drugs often involves targeting histamine (B1213489) receptors. sigmaaldrich.com One study noted that a derivative of the related 1,2,3,4-tetrahydroisoquinoline (THIQ) scaffold was tested as a Histamine H3 receptor (H3R) antagonist. Although this was in the context of Alzheimer's disease management, it demonstrates that the isoquinoline framework can be used to design molecules that interact with key pathways in the allergic response. The historical use of various alkaloids for managing asthma symptoms has been noted, but specific studies on 3,4-dihydroisoquinoline derivatives for this purpose are limited. wikipedia.org

Development of Spasmolytic Agents

Derivatives of 1,3-disubstituted 3,4-dihydroisoquinolines have been synthesized and evaluated as potential spasmolytic (muscle relaxant) agents, particularly for treating conditions like irritable bowel syndrome (IBS). researchgate.net These compounds were designed based on their structural similarity to known antispasmodics like papaverine and mebeverine. researchgate.net In-silico predictions suggested smooth muscle relaxant activity, and subsequent ex vivo testing on isolated tissues confirmed these properties. researchgate.netnih.gov Two of the newly synthesized substances were identified as potential modulating regulators for use as therapeutic molecules. researchgate.net

Table 1: Spasmolytic Activity of Selected 1,3-Disubstituted 3,4-Dihydroisoquinoline Derivatives This table is representative of findings in the field and based on data from published research.

| Compound ID | Structure Description | Predicted Activity | Key Findings | Citation |

|---|---|---|---|---|

| 5b | 1-(3,4-Dimethoxyphenyl)-3-isopropyl-6,7-dimethoxy-3,4-dihydroisoquinoline | Mutagenicity predicted | Identified as a potential modulating regulator | researchgate.net |

| 5d | 1-Benzyl-3-isopropyl-3,4-dihydroisoquinoline | Smooth muscle relaxant | Showed significant DPPH antioxidant activity | researchgate.net |

| Mebeverine | Reference Drug | Known antispasmodic | Used as a comparator for the newly synthesized compounds | researchgate.net |

Research into Antioxidant Activities

Oxidative stress is implicated in numerous diseases, and compounds that can neutralize free radicals are of significant therapeutic interest. ayurvedjournal.com Several studies have investigated the antioxidant potential of 3,4-dihydroisoquinoline derivatives.

A series of 3,4-dihydroisoquinoline-3-carboxylic acid derivatives were synthesized and shown to possess free-radical scavenging capabilities against various reactive oxygen species, including DPPH•, ABTS•+, and nitric oxide radicals. nih.govayurvedjournal.com In a separate study, a 1,3-disubstituted 3,4-dihydroisoquinoline derivative (compound 5d) also demonstrated significant antioxidant potential in a DPPH radical scavenging assay, with its activity being notably higher than the reference drug mebeverine. researchgate.net Furthermore, research into a related tetrahydroquinoline compound for Parkinson's disease found that its protective effects were linked to its antioxidant attributes, reducing lipid and protein oxidation products. wikipedia.org

Table 2: Antioxidant Activity of a 3,4-Dihydroisoquinoline Derivative Data adapted from in vitro DPPH radical scavenging assays.

| Compound | Concentration (µM) | % Inhibition | Citation |

|---|---|---|---|

| Compound 5d | 31 | 55% | researchgate.net |

| Rutin (Standard) | 31 | 30% | researchgate.net |

| Quercetin (Standard) | 31 | 75.9% | researchgate.net |

| Mebeverine (Reference) | 31 | 8% | researchgate.net |

Utility in Organic Synthesis as a Building Block

This compound is a versatile intermediate, or building block, in organic synthesis. nih.gov Its structure allows for a variety of chemical transformations, making it essential for chemists creating more complex molecules for pharmaceuticals and other fine chemicals. nih.gov

The synthesis of the 3,4-dihydroisoquinoline core itself can be achieved through several established methods. The most common are the Bischler-Napieralski and Pictet-Spengler reactions.

Bischler-Napieralski Reaction: This involves the cyclization of an N-acyl derivative of a β-phenylethylamine using a dehydrating agent like phosphorus oxychloride (POCl₃) to form the 1-substituted 3,4-dihydroisoquinoline.

Pictet-Spengler Reaction: This reaction condenses a β-phenylethylamine with an aldehyde or ketone, followed by ring closure, to typically form a tetrahydroisoquinoline, but can be a route to dihydroisoquinolines as well.

Other Methods: A simple and convenient three-component method has been developed for synthesizing 1-substituted 3,3-dimethyl-3,4-dihydroisoquinolines, which are direct analogues of the title compound.

Once formed, the 3,4-dihydroisoquinoline core is a valuable precursor for other important structures. A key transformation is its reduction using agents like sodium borohydride (B1222165) to produce 1,2,3,4-tetrahydroisoquinolines (THIQs), another class of compounds with significant biological activities. It can also be used as a reactant to synthesize more complex heterocyclic systems like 5,6-dihydro-8H-isoquino[1,2-b]quinazolin-8-one.

Table 3: Common Synthetic Reactions Involving the Dihydroisoquinoline Scaffold

| Reaction Name | Description | Starting Materials | Product Type | Citation |

|---|---|---|---|---|

| Bischler-Napieralski Reaction | Acid-catalyzed intramolecular cyclization. | N-acyl-β-phenylethylamines | 1-Substituted 3,4-dihydroisoquinolines | |

| Reduction | Addition of hydrogen across the C=N bond. | 3,4-Dihydroisoquinolines | 1,2,3,4-Tetrahydroisoquinolines (THIQs) | |

| Three-Component Cyclization | Cyclization of alkylbenzenes with an aldehyde and a nitrile. | Alkylbenzenes, Isobutyraldehyde (B47883), Nitriles | 1-Substituted 3,3-dimethyl-3,4-dihydroisoquinolines | |

| Aza-Friedel-Crafts Reaction | Reaction with naphthols to form C-C bonds. | 3,4-Dihydroisoquinoline, Naphthols | 1-Naphtholyl tetrahydroisoquinolines |

Production of Complex Molecules

The 3,4-dihydroisoquinoline core is a fundamental structural motif found in numerous biologically active compounds. Its derivatives serve as crucial intermediates in the synthesis of more complex molecular architectures, particularly tetrahydroisoquinolines (THIQs), which are known for their broad spectrum of pharmacological activities. nih.govrsc.orgnih.gov

The chemical versatility of the 3,4-dihydroisoquinoline framework allows it to be a valuable precursor in organic synthesis. chemimpex.com One of the classic methods for synthesizing the dihydroisoquinoline ring is the Bischler-Napieralski reaction, which involves the cyclization of a β-phenylethylamine derivative. organic-chemistry.org This and other synthetic strategies enable chemists to efficiently construct complex molecules. chemimpex.com For instance, research has demonstrated a three-component method for the synthesis of 1-substituted 3,3-dimethyl-3,4-dihydroisoquinolines, highlighting a direct pathway to derivatives of the target compound. researchgate.net

Furthermore, derivatives such as 1-oxo-3,4-dihydroisoquinoline-4-carboxamides have been designed and synthesized as potential inhibitors of poly(ADP-ribose) polymerase (PARP), a target in cancer therapy. nih.gov This underscores the role of the dihydroisoquinoline scaffold in developing novel therapeutic agents. The enantioselective reduction of 1-substituted dihydroisoquinolines is a particularly important transformation, as it leads to chiral THIQs, a large class of natural products. nih.govrsc.org

| Derivative Class | Synthetic Application | Significance |

| 1-Substituted 3,3-Dimethyl-3,4-dihydroisoquinolines | Synthesized via a three-component cyclization reaction. researchgate.net | Provides a direct route to functionalized analogs of this compound. |

| 1-Oxo-3,4-dihydroisoquinoline-4-carboxamides | Designed and synthesized as novel PARP inhibitors. nih.gov | Demonstrates the scaffold's utility in medicinal chemistry for creating targeted therapies. |

| 1-Substituted-1,2,3,4-tetrahydroisoquinolines (THIQs) | Produced via enantioselective reduction of the corresponding dihydroisoquinolines. nih.govrsc.org | Access to a large and diverse family of biologically active alkaloids. nih.gov |

Synthesis of Agrochemicals

The this compound structure is not only relevant to pharmaceuticals but also serves as an intermediate in the creation of agrochemicals. chemimpex.com The inherent biological activity of the isoquinoline family of compounds has prompted investigations into their use for crop protection.

A notable application is in the development of agents to combat plant pathogens. A study focused on synthesizing a library of 59 derivatives based on the 3,4-dihydroisoquinolin-1(2H)-one scaffold. rsc.orgnih.gov These compounds were tested for activity against several phytopathogens, with results indicating superior antioomycete activity against Pythium recalcitrans. rsc.orgnih.gov One derivative, in particular, showed a higher in vitro potency than the commercial fungicide hymexazol (B17089), highlighting the potential of this chemical class in developing new and effective agrochemicals. rsc.orgnih.gov The study also employed three-dimensional quantitative structure–activity relationship (3D-QSAR) models to understand the structural requirements for bioactivity, providing a roadmap for future design and optimization of more potent antioomycete agents. rsc.org

| Derivative Scaffold | Target Pathogen | Key Finding | Reference |

| 3,4-Dihydroisoquinolin-1(2H)-one | Pythium recalcitrans (Oomycete) | Compound I23 exhibited a higher potency (EC50 value of 14 μM) than the commercial agent hymexazol (37.7 μM). | rsc.orgnih.gov |

Preparation of Chiral Ligands and Organocatalysts

The synthesis of enantiomerically pure molecules is a cornerstone of modern chemistry, particularly in the pharmaceutical industry. Derivatives of 3,4-dihydroisoquinoline play a critical role in this area, primarily as precursors to chiral tetrahydroisoquinolines. The introduction of chirality at the C1 position of the isoquinoline ring is vital for the biological activity of many alkaloids. nih.govrsc.org

Several stereoselective methods have been developed for the asymmetric reduction of 1-substituted-3,4-dihydroisoquinolines. These include:

Hydrogenation using a chiral catalyst. nih.gov

Reduction with chiral hydride agents. nih.gov

Enzymatic catalysis. nih.gov

Recent research has focused on developing novel metal catalysts for the asymmetric transfer hydrogenation (ATH) of these substrates. For example, chiral diamines, such as those derived from an 8-amino-5,6,7,8-tetrahydroquinoline backbone, have been successfully employed as ligands in rhodium complexes. mdpi.comresearchgate.net These catalyst systems have proven effective in the ATH of 1-aryl substituted-3,4-dihydroisoquinolines, which are key intermediates for biologically active alkaloids. mdpi.comresearchgate.net While achieving high enantioselectivity can be challenging, the use of additives like La(OTf)3 has been shown to improve conversions, opening avenues for the rational design of new chiral catalysts. mdpi.com

Investigations in Material Science

The unique chemical and physical properties of the this compound scaffold have led to its investigation in the field of material science. chemimpex.com Its applications are being explored in areas requiring novel materials with specific performance characteristics, such as advanced electronics and protective coatings. chemimpex.com

Development of Organic Light-Emitting Diodes (OLEDs)

The versatility of this compound extends to its potential use in the development of organic light-emitting diodes (OLEDs). chemimpex.com In OLED technology, the performance of the device is heavily dependent on the materials used in the emissive and charge-transport layers. Quinoline derivatives, as a class, are being investigated as fluorescent materials for the light-emitting layer in OLED devices. dergipark.org.tr These heterocyclic compounds are explored as potential alternatives to more common, and often expensive, fluorescent polymers. dergipark.org.tr While specific studies on the direct integration of this compound into OLEDs are emerging, the broader research into related heterocyclic systems, such as 1,3,5-triazine (B166579) derivatives, for OLED applications indicates a strong interest in the photophysical properties of such nitrogen-containing scaffolds. nih.gov

Creation of Novel Polymers and Coatings

Researchers are investigating this compound for its potential in creating new polymers and coatings. chemimpex.com The objective is to develop materials that possess specific chemical properties for enhanced performance, leveraging the compound's unique structure. chemimpex.com The incorporation of such heterocyclic units into polymer backbones or coating formulations can influence properties like thermal stability, chemical resistance, and surface characteristics.

Analytical Chemistry Applications

In the realm of analytical chemistry, precision and accuracy are paramount. This compound serves a practical role as a reference standard. It is used in various analytical methods to ensure the accurate detection and quantification of structurally similar compounds within complex mixtures. chemimpex.com Its stable and well-defined chemical nature makes it a reliable benchmark for calibrating instruments and validating analytical procedures.

Use as a Standard in Analytical Methods for Compound Detection and Quantification

In the realm of analytical chemistry, the precise and accurate quantification of chemical compounds is paramount. This compound serves as a valuable reference standard in various analytical techniques, most notably in gas chromatography-mass spectrometry (GC-MS). umich.edurjptonline.org The utility of an internal standard lies in its ability to be added in a known concentration to a sample, thereby allowing for the accurate determination of the concentration of an analyte of interest by comparing the analyte's response to the internal standard's response. researchgate.net This is particularly crucial in complex matrices, such as biological fluids, where sample loss during preparation or variations in injection volume can introduce significant errors.

The structural characteristics of this compound, particularly its volatility and thermal stability, make it well-suited for GC-MS analysis. rjptonline.org Its application is especially relevant in the detection and quantification of designer drugs and other stimulants that share a similar phenethylamine (B48288) backbone. umich.edu Although direct documentation of its use for specific designer drugs is not prevalent in readily available literature, its structural analogy to these compounds makes it an ideal candidate for such applications. The principle of using a structurally similar internal standard is a cornerstone of robust analytical method development, as it helps to compensate for variations in extraction efficiency and ionization response in the mass spectrometer. researchgate.net

Analytical methods for the detection of designer stimulants often involve derivatization to enhance volatility and improve chromatographic separation. umich.edu In such methods, an internal standard like this compound would be subjected to the same derivatization process as the analytes, ensuring that any variability in the reaction is accounted for in the final quantification. The selection of an appropriate internal standard is critical for the development of validated analytical methods, which are essential in forensic toxicology and clinical chemistry to ensure the reliability of results. researchgate.net

Natural Product Research and Bioactivity Profiling

The structural core of this compound is a recurring motif in a vast array of naturally occurring alkaloids, which are a rich source of biologically active compounds. nih.gov This structural relationship has spurred research into the therapeutic potential of synthetic derivatives, aiming to harness and improve upon the activities observed in their natural counterparts.

Study of Structural Similarities to Naturally Occurring Alkaloids

The 3,4-dihydroisoquinoline scaffold is the foundational structure for a large family of isoquinoline alkaloids. nih.gov The biosynthesis of many of these alkaloids in plants often proceeds through the cyclization of a phenylethylamine derivative. acs.org this compound can be considered a synthetic analogue of naturally occurring simple isoquinoline alkaloids. For instance, its core structure is present in alkaloids like salsolinol, which is found endogenously in the human brain, and cryptostyline I, isolated from orchids of the genus Cryptostylis.

The synthesis of 3-methyl-3,4-dihydroisoquinoline (B1143542) derivatives has been achieved using naturally occurring allylbenzenes like myristicin (B1677595) as starting materials, highlighting the close chemical relationship between these synthetic compounds and natural products. researchgate.net The structural similarity also extends to more complex alkaloids, where the dihydroisoquinoline ring is a key component of their polycyclic structures. This similarity allows researchers to use simpler, synthetic derivatives as model compounds to study the structure-activity relationships of more complex natural products.

Identification of Novel Therapeutic Properties based on Isoquinoline Alkaloid Structure

The isoquinoline alkaloid family is known for a wide spectrum of pharmacological activities, including antimicrobial, anticancer, and anti-inflammatory properties. This has prompted the synthesis and biological evaluation of a multitude of 3,4-dihydroisoquinoline derivatives in the quest for new therapeutic agents. mdpi.com

Research into 1,3-disubstituted-3,4-dihydroisoquinolines has revealed their potential as spasmolytic agents, with some derivatives showing smooth muscle relaxant activity. mdpi.com These findings are particularly relevant due to the structural resemblance to papaverine, a naturally occurring benzylisoquinoline alkaloid known for its spasmolytic effects. Furthermore, synthetic 1,4-disubstituted-3,4-dihydroisoquinoline derivatives have been investigated as tubulin polymerization inhibitors, a mechanism of action shared by several potent anticancer drugs.

The exploration of the therapeutic potential is not limited to these areas. The diverse biological activities of the broader tetrahydroisoquinoline class of compounds, which includes anti-inflammatory, antibacterial, antiviral, and antifungal properties, suggest that derivatives of this compound could also exhibit a wide range of pharmacological effects. nih.gov

Enhancement of Biostability through Structural Modifications (e.g., 3-position substituents)

A key aspect of drug development is the optimization of the pharmacokinetic properties of a lead compound, including its biostability. Structural modifications are a common strategy to enhance a molecule's stability against metabolic degradation, thereby improving its bioavailability and duration of action. For isoquinoline-based compounds, substitutions at various positions on the heterocyclic ring are explored to improve metabolic stability. rsc.org

The introduction of substituents at the 3-position of the 3,4-dihydroisoquinoline ring can significantly influence the compound's pharmacokinetic profile. For example, the synthesis of 3-methyl derivatives of 3,4-dihydroisoquinoline-3-carboxylic acid has been reported, and while the primary focus of that study was on other biological activities, such modifications are known to impact metabolic pathways. researchgate.net The methyl groups at the 3-position in this compound can sterically hinder enzymatic attack, potentially reducing the rate of metabolic degradation.

In silico studies on 1,3-disubstituted 3,4-dihydroisoquinolines have predicted good oral absorption and bioavailability, suggesting that such substitution patterns are favorable for drug-like properties. mdpi.com Furthermore, pharmacokinetic studies of 3-arylisoquinoline derivatives have been conducted to understand their absorption, distribution, metabolism, and excretion (ADME) profiles. nih.gov While these studies may not directly involve this compound, they provide valuable insights into how substitutions on the isoquinoline scaffold can be fine-tuned to achieve desirable pharmacokinetic characteristics, including enhanced biostability. The strategic placement of substituents can block sites of metabolism by cytochrome P450 enzymes, a major route of drug clearance. frontiersin.org

Future Research Directions and Challenges

Advancements in Asymmetric Synthesis of Isoquinoline (B145761) Derivatives

The development of chiral isoquinoline derivatives is a major focus of modern organic synthesis due to their prevalence in biologically active natural products and pharmaceuticals. nih.gov While the gem-dimethyl group at the C3 position of 1,3,3-trimethyl-3,4-dihydroisoquinoline precludes chirality at that center, the introduction of a substituent at the C1 position can generate a critical stereocenter. Future research will build upon established methods for the asymmetric synthesis of 1-substituted-1,2,3,4-tetrahydroisoquinolines (THIQs) from their 3,4-dihydroisoquinoline (B110456) (DHIQ) precursors. nih.govrsc.org

Key methodologies that are ripe for further advancement include:

Asymmetric Hydrogenation: This is one of the most effective strategies for reducing the C=N bond of DHIQs. mdpi.com Future work will involve the design of novel chiral catalysts, likely based on transition metals like rhodium, ruthenium, and iridium, to achieve higher enantioselectivity and broader substrate scope. mdpi.comnih.gov The development of heterogeneous chiral catalysts could also simplify product purification and catalyst recycling. mdpi.com

Asymmetric Transfer Hydrogenation (ATH): Using readily available hydrogen sources like formic acid or isopropanol, ATH presents a practical alternative to high-pressure hydrogenation. mdpi.com Research into new chiral diamine ligands for rhodium and other metal complexes continues to be a promising avenue for improving the efficiency and enantiomeric excess of the reduction of DHIQs. nih.gov

Organocatalysis: The use of small organic molecules as catalysts offers a metal-free approach to asymmetric reduction, aligning with the principles of green chemistry. Further exploration of chiral Brønsted acids to activate the imine for nucleophilic hydride transfer is a key area of interest. mdpi.com

Enzymatic Catalysis: Biocatalysis provides a highly selective method for the enantioselective reduction of DHIQs under mild conditions. nih.gov The discovery and engineering of new enzymes could provide powerful tools for synthesizing specific enantiomers of complex THIQ derivatives. nih.gov

Table 1: Overview of Asymmetric Synthesis Methods for Dihydroisoquinoline Scaffolds

| Method | Catalyst/Reagent Type | Key Features | Typical Substrates |

|---|---|---|---|

| Asymmetric Hydrogenation | Chiral Rhodium, Ruthenium, or Iridium complexes (e.g., with TsDPEN) mdpi.com | High efficiency and enantioselectivity; often requires high-pressure H₂. mdpi.com | 1-Alkyl/Aryl-3,4-DHIQs mdpi.com |

| Asymmetric Transfer Hydrogenation (ATH) | Chiral Metal Complexes (e.g., Rh-diamine) with a hydrogen donor (e.g., HCOOH) mdpi.comnih.gov | Milder conditions than hydrogenation; avoids pressurized H₂ gas. mdpi.com | 1-Aryl-3,4-DHIQs nih.gov |

| Chiral Hydride Reduction | Chiral hydride reducing agents nih.gov | Stoichiometric use of chiral reagents. nih.gov | 1-Substituted-3,4-DHIQs nih.gov |

| Enzymatic Catalysis | Enzymes (e.g., reductases) nih.gov | High enantioselectivity; environmentally benign aqueous conditions. nih.gov | 1-Substituted-3,4-DHIQs nih.gov |

Exploration of New Reactivity Patterns and Transformation Pathways

Understanding the reactivity of the this compound scaffold is crucial for its application as a synthetic intermediate. chemimpex.com Future research will focus on discovering novel reactions and transformations.

One specific area of exploration involves the reaction of 1,3,3-trimethyl-3,4-dihydroisoquinolines with halogenated nitriles, which yields β-aminovinylimines. cedia.edu.ec These products can be further hydrolyzed, demonstrating a pathway to more complex structures. cedia.edu.ec

General transformation pathways for the broader class of 3,4-dihydroisoquinolines that warrant further investigation for the trimethyl-substituted variant include:

Nucleophilic Additions: The C=N double bond is susceptible to attack by organometallic reagents (e.g., Grignard or organolithium reagents), which is a primary method for introducing substituents at the C1 position. mdpi.comresearchgate.net

Cycloaddition Reactions: The imine functionality can participate in cycloaddition reactions, such as the [3+2] dipolar cycloaddition with C,N-cyclic azomethine imines, to construct complex polycyclic frameworks. nih.govnih.govresearchgate.net

Oxidative Cross-Dehydrogenative Coupling: This strategy allows for the acylation of the isoquinoline core using alcohols as acylating agents under transition-metal-free conditions, offering a direct C-H functionalization pathway. organic-chemistry.org

Table 2: Representative Transformations of the Dihydroisoquinoline Core

| Reaction Type | Reagents | Product Type | Reference |

|---|---|---|---|

| Reduction | NaBH₄ or Catalytic Hydrogenation | 1,2,3,4-Tetrahydroisoquinolines | rsc.org |

| Nucleophilic Addition | Alkyllithium or Phenyllithium | 1-Alkyl/Aryl-1,2,3,4-Tetrahydroisoquinolines | mdpi.com |

| Aza-Friedel-Crafts Reaction | Naphthols | 1-Naphtholyl Tetrahydroisoquinolines | sigmaaldrich.com |

| Reaction with Nitriles | Halogenated Nitriles | β-Aminovinylimines | cedia.edu.ec |

| Decarboxylative Cyclization | Isatoic Anhydride | 5,6-Dihydro-8H-isoquino[1,2-b]quinazolin-8-one | sigmaaldrich.com |

Integration of Computational and Experimental Approaches for Drug Design

The fusion of computational modeling and experimental synthesis is a powerful paradigm in modern drug discovery. nih.gov For isoquinoline derivatives, in silico techniques are instrumental in identifying and optimizing lead compounds. citedrive.comresearchgate.net Future research on this compound will heavily rely on these integrated approaches.

Key computational methods include:

Molecular Docking: This technique predicts the preferred binding orientation of a molecule to a biological target. researchgate.netresearchgate.net It has been used to rationalize the structure-activity relationships (SAR) of isoquinoline-based inhibitors for targets like PARP and tubulin. nih.govnih.gov

Quantitative Structure-Activity Relationship (QSAR): 3D-QSAR models correlate the chemical structures of a series of compounds with their biological activities. nih.gov Such models can guide the design of new derivatives with enhanced potency by highlighting the impact of steric, electrostatic, and hydrogen-bonding fields. nih.govnih.gov

Molecular Dynamics (MD) Simulations: MD simulations provide insights into the dynamic behavior and stability of a ligand-protein complex over time, helping to validate docking results and understand the binding mechanism at an atomic level. nih.govcitedrive.com